molecular formula C13H14N2O6 B117738 5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione CAS No. 92233-50-6

5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B117738
CAS No.: 92233-50-6
M. Wt: 294.26 g/mol
InChI Key: IWTGFYBALHWJGB-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-2,4-dione derivative characterized by a furan-2-yl substituent at position 5 of the pyrimidine ring and a tetrahydrofuran moiety linked to the N1 position.

Properties

IUPAC Name

5-(furan-2-yl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c16-6-10-8(17)4-11(21-10)15-5-7(9-2-1-3-20-9)12(18)14-13(15)19/h1-3,5,8,10-11,16-17H,4,6H2,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTGFYBALHWJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92233-50-6
Record name 5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092233506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

5-Furan-2-yl-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, commonly referred to as Aids186757, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, supported by relevant case studies and research findings.

  • Molecular Formula : C13H14N2O6
  • Molar Mass : 294.26 g/mol
  • CAS Number : 127235-62-5

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the furan and pyrimidine moieties suggests potential for multiple pharmacological effects.

Antimicrobial Activity

Research has highlighted the compound's antibacterial properties . For instance, derivatives of furan have shown significant activity against Gram-positive and Gram-negative bacteria. A study indicated that related compounds exhibited minimum inhibitory concentrations (MIC) as low as 64 µg/mL against Escherichia coli .

Table 1: Antibacterial Activity of Furan Derivatives

CompoundTarget BacteriaMIC (µg/mL)
3-Aryl-3(furan-2-yl) propanoic acidE. coli64
N-(3-amino-2,4-dimethoxy phenyl)-furanStaphylococcus aureus32
Benzoyl-furan derivativeListeria monocytogenes50

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, a derivative was found to induce apoptosis in human cancer cells through the activation of caspase pathways .

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of the compound on breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM, indicating significant anticancer activity .

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its role as an enzyme inhibitor . It has been identified as a potential inhibitor of human carbonic anhydrases (hCA I and hCA II), which are crucial for various physiological processes. The compound demonstrated IC50 values significantly lower than standard inhibitors used in clinical settings .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (nM)Reference Compound IC50 (nM)
hCA I0.14Acetazolamide (5.8)
hCA II0.25Acetazolamide (5.8)

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name Substituent (Position 5) Tetrahydrofuran Modifications Key Structural Differences
Target Compound Furan-2-yl 4-hydroxy-5-hydroxymethyl Bulky furan group; polar hydroxyls
5-Ethyl derivative (Edoxudine) Ethyl 4-hydroxy-5-hydroxymethyl Smaller alkyl group; reduced steric hindrance
Floxuridine Fluoro 4-hydroxy-5-hydroxymethyl Electronegative fluorine; enhanced metabolic stability
5-Bromo-1-methanesulfonyl derivative Bromo + methanesulfonyl N/A (non-nucleoside analog) Sulfonyl group; halogen enhances reactivity
5-(4-Dimethylaminophenyl) derivative 4-Dimethylaminophenyl 4-hydroxy-5-hydroxymethyl Aromatic substituent; potential π-π interactions

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound C₁₃H₁₅N₂O₇* 323.27 High polarity due to hydroxyl groups
Edoxudine C₁₁H₁₆N₂O₅ 256.26 Moderate lipophilicity (ethyl group)
Floxuridine C₉H₁₁FN₂O₅ 246.19 Enhanced solubility (fluorine electronegativity)
5-Bromo-1-methanesulfonyl derivative C₆H₆BrN₂O₄S 297.10 High reactivity (bromine + sulfonyl)
5-(4-Dimethylaminophenyl) derivative C₁₇H₂₁N₃O₅ 347.37 Increased bulk (aromatic substituent)

*Calculated based on structural analogy.

Comparative Efficacy

  • Floxuridine vs. Target Compound : Floxuridine’s fluorine atom increases metabolic stability and uptake, whereas the furan group in the target compound may improve selectivity for specific enzymes .
  • 5-Bromo Derivatives: Exhibit higher GPx inhibition (IC₅₀ ~10 µM) compared to non-halogenated analogs, suggesting halogenation enhances enzyme interaction .

Q & A

Q. What critical steps ensure high yield and purity during synthesis of this compound?

The synthesis involves multi-step organic reactions requiring precise control of temperature (e.g., 25–60°C) and pH (neutral to mildly acidic conditions) to optimize intermediate formation. Key steps include:

  • Protecting hydroxyl groups to prevent undesired side reactions.
  • Coupling furan and pyrimidine moieties via nucleophilic substitution.
  • Deprotection under mild acidic conditions to retain stereochemical integrity. Purification via reverse-phase HPLC or column chromatography is essential to isolate the final product (>95% purity) .

Q. Which analytical techniques validate the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is recommended:

  • NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation.
  • HPLC with UV/Vis detection to assess purity and stability under varying conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address stereochemical challenges during synthesis?

Stereochemical control is critical due to the compound’s tetrahydrofuran and pyrimidine-dione moieties. Strategies include:

  • Using chiral auxiliaries or asymmetric catalysis to direct stereochemistry.
  • Monitoring reaction progress in real-time via in-situ FTIR to identify intermediates.
  • Adjusting solvent polarity (e.g., DMF vs. THF) to favor desired transition states. Comparative studies with analogs (e.g., 5-fluorouridine derivatives) suggest that lower temperatures (0–4°C) reduce epimerization risks .

Q. What methodologies elucidate the compound’s mechanism of antiviral activity?

Mechanistic studies typically involve:

  • Enzyme inhibition assays (e.g., viral polymerases) to measure IC₅₀ values.
  • Cellular uptake studies using radiolabeled compound (³H or ¹⁴C) to track intracellular distribution.
  • Molecular docking simulations to predict binding interactions with viral targets (e.g., HIV-1 reverse transcriptase). Recent data indicate competitive inhibition of thymidine kinase, a key enzyme in viral DNA synthesis .

Q. How should researchers resolve discrepancies in reported biological activities across studies?

Contradictions may arise from variations in assay conditions or compound purity. Recommended approaches:

  • Standardize protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and viral strains.
  • Validate purity via LC-MS and elemental analysis before biological testing.
  • Perform dose-response curves in triplicate to ensure reproducibility. Cross-referencing with structurally similar compounds (e.g., doxifluridine, CAS 3094-09-5) can clarify structure-activity relationships .

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